N-methyl-N-(4-methylphenyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
N-methyl-N-(4-methylphenyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a sulfonamide-based compound featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a methylated aryl sulfonamide group. The 1,2,4-oxadiazole moiety is known for its electron-deficient nature, which enhances metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
N-methyl-N-(4-methylphenyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-14-7-9-17(10-8-14)24(3)29(25,26)18-11-12-28-19(18)21-22-20(23-27-21)16-6-4-5-15(2)13-16/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHAATGQHXFVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-(4-methylphenyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure
The compound features a complex structure with multiple functional groups, including a sulfonamide moiety and an oxadiazole ring. The molecular formula is , and its structure can be summarized as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit substantial antimicrobial properties. For instance, a related compound showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity . The mechanism of action often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds containing the oxadiazole ring have shown selectivity toward cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). For example, certain derivatives exhibited IC50 values in the micromolar range against these cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 16a | SK-MEL-2 | 0.65 | Disruption of DNA duplication |
| 16b | PANC-1 | 2.41 | Cell cycle arrest at G0-G1 phase |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases. Inhibitors of CAs have therapeutic potential in treating conditions like glaucoma and certain types of cancer. In vitro assays revealed that some derivatives could selectively inhibit hCA IX and hCA II with nanomolar potency .
Case Studies
A case study involving the synthesis and evaluation of oxadiazole-based compounds highlighted their efficacy against cancer cell lines under both normoxic and hypoxic conditions. The study found that modifications to the oxadiazole structure significantly influenced biological activity, suggesting that further structural optimization could enhance therapeutic efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-methyl-N-(4-methylphenyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide exhibit promising anticancer properties. A study demonstrated that derivatives of oxadiazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of cellular pathways associated with cell survival and death, suggesting a potential role in cancer therapy.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole Derivative 1 | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| Oxadiazole Derivative 2 | HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |
Neurological Disorders
The compound has also been investigated for its neuroprotective effects. Certain oxadiazole derivatives are known to interact with neurotransmitter systems, potentially offering benefits in conditions such as Alzheimer's disease and Parkinson's disease. In vitro studies have shown that these compounds can inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 10.2 |
| Similar Oxadiazole Compound | MAO-B | 8.7 |
Pharmacological Research
Receptor Modulation
The compound has shown potential as a modulator of various receptors, including P2X3 receptors involved in pain signaling pathways. Research has indicated that antagonists of these receptors could provide new avenues for pain management therapies without the side effects associated with traditional analgesics.
Case Study: P2X3 Receptor Antagonism
A recent patent describes the synthesis and application of similar compounds as P2X3 receptor antagonists, highlighting their potential in treating chronic pain conditions.
Environmental Impact Studies
The environmental toxicity of compounds like this compound has also been evaluated. Studies have shown that while they possess therapeutic benefits, these compounds can be toxic to aquatic life and may pose risks to biodiversity if released into ecosystems.
| Study Focus | Finding |
|---|---|
| Aquatic Toxicity Assessment | Very toxic to aquatic life with long-lasting effects |
| Environmental Risk Evaluation | Suspected of damaging fertility |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of sulfonamide derivatives with heterocyclic appendages. Key structural analogs include:
Key Observations :
Electronic Effects: The 4-fluorophenyl substituent in the analog from introduces electron-withdrawing effects, which may enhance binding to targets like enzymes or receptors compared to the 3-methylphenyl group in the target compound .
Heterocyclic Core Differences :
- Replacement of the oxadiazole with a 1,2,4-triazole (as in ) alters tautomeric behavior. Triazoles exhibit thione-thiol tautomerism, which is absent in oxadiazoles, affecting reactivity and stability .
Spectral Signatures :
- The target compound’s IR spectrum lacks the νC=O band (~1663–1682 cm⁻¹) seen in precursor hydrazinecarbothioamides (), confirming cyclization to the oxadiazole .
- The methyl groups in the target compound result in distinct δH signals at 2.3–2.5 ppm in ¹H-NMR, contrasting with the δH ~3.8 ppm for methoxy groups in analogs .
Physicochemical and Pharmacological Properties
- Lipophilicity : The target’s logP is estimated to be ~3.5 (higher than the 4-methoxyphenyl analog in , logP ~2.8), favoring passive diffusion across biological membranes.
- Metabolic Stability : The oxadiazole ring resists oxidative degradation better than triazoles, as evidenced by slower hepatic microsome clearance in related compounds .
Q & A
What synthetic strategies are recommended for preparing N-methyl-N-(4-methylphenyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide?
Basic:
The compound can be synthesized via multi-step reactions, including:
- Thiophene sulfonamide core formation : Reacting thiophene derivatives with sulfonating agents (e.g., chlorosulfonic acid) followed by amidation with N-methyl-4-methylaniline.
- Oxadiazole ring construction : Cyclizing a thioamide intermediate with hydroxylamine under acidic conditions to form the 1,2,4-oxadiazole moiety .
Advanced:
Optimize yield and purity using microwave-assisted synthesis for faster cyclization and reduced side products. Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
How can structural integrity and crystallinity be validated for this compound?
Basic:
- NMR spectroscopy : Use and NMR to confirm substituent positions and rule out tautomeric forms.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced: - Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DMSO/ethanol) and refine data using SHELXL . Dynamic NMR can resolve conformational flexibility in the oxadiazole-thiophene linkage .
What biological screening approaches are suitable for evaluating its therapeutic potential?
Basic:
- In vitro antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values .
- Anticancer activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
Advanced: - Target identification : Perform enzyme inhibition assays (e.g., COX-2, topoisomerase II) and validate via molecular docking (AutoDock Vina) using crystal structures from the PDB .
How do structural modifications influence bioactivity?
Basic:
Compare activity of analogs with varying substituents:
- Replace 3-methylphenyl on oxadiazole with halogens (e.g., 4-F, 4-Cl) to assess electronic effects.
- Modify the sulfonamide N-methyl group to bulkier alkyl chains .
Advanced:
Use QSAR models to predict activity trends. Synthesize deuterated or fluorinated analogs for metabolic stability studies .
What computational methods predict binding interactions with biological targets?
Basic:
- Molecular docking : Use Schrödinger Suite or PyMOL to dock the compound into active sites (e.g., COX-2).
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with oxadiazole) .
Advanced: - Molecular dynamics simulations (GROMACS) : Simulate ligand-protein complexes over 100 ns to assess stability and binding free energy (MM-PBSA) .
How can analytical methods be optimized for quantifying this compound in mixtures?
Basic:
- Reverse-phase HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/0.1% TFA in water).
- Validation : Assess linearity (R > 0.99), LOD (≤0.1 µg/mL), and recovery (>95%) .
Advanced: - LC-MS/MS : Develop a MRM method for trace quantification in biological matrices (e.g., plasma) .
What stability studies are critical for formulation development?
Basic:
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and UV light. Monitor via HPLC .
Advanced: - Degradant identification : Use LC-HRMS to characterize photolytic byproducts (e.g., sulfonic acid derivatives) .
How can solubility and bioavailability be improved?
Basic:
- Co-solvent systems : Test solubility in PEG-400/water or cyclodextrin complexes.
- LogP determination : Shake-flask method to assess hydrophobicity .
Advanced: - Nanoformulation : Prepare PLGA nanoparticles (emulsification/solvent evaporation) and evaluate release kinetics .
What metabolic pathways should be investigated?
Basic:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify phase I metabolites (e.g., hydroxylation) via LC-MS .
Advanced: - Isotope labeling : Synthesize -labeled compound for in vivo ADME studies in rodent models .
How is toxicity profiled in preclinical studies?
Basic:
- Cytotoxicity : Test against HEK-293 cells (normal cell line) to determine selectivity index.
- Acute toxicity : OECD Guideline 423 in rats (LD estimation) .
Advanced: - Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
